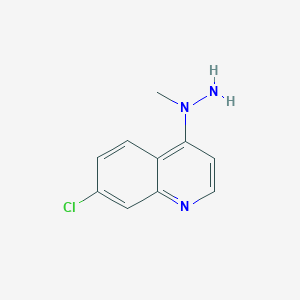

7-Chloro-4-(1-methylhydrazinyl)quinoline

Description

Historical Context of Quinoline (B57606) Derivatives in Chemical Research

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govresearchgate.net A few years later, in 1842, Charles Gerhardt obtained it through the distillation of the alkaloid quinine, establishing an early link between the quinoline scaffold and natural product chemistry. researchgate.net The development of synthetic methods, such as the Skraup synthesis, Combes synthesis, and Friedlander synthesis, enabled the laboratory production of quinoline and its derivatives, paving the way for extensive research into their properties. researchgate.netrsc.org

Throughout the 20th century, quinoline derivatives became central to the development of pharmaceuticals. The most prominent early example is the antimalarial drug quinine, which laid the groundwork for the synthesis of other crucial antimalarials like chloroquine (B1663885) and primaquine. nih.govrsc.org The discovery of fluoroquinolones in the 1980s introduced a powerful class of antibacterial agents, such as ciprofloxacin. nih.gov Furthermore, quinoline-based compounds have been developed as anticancer agents (e.g., camptothecin (B557342) and its analogs), local anesthetics (e.g., dibucaine), and anti-tubercular drugs (e.g., bedaquiline). mdpi.comnih.gov This rich history underscores the versatility of the quinoline core in interacting with various biological targets, cementing its status as a cornerstone of medicinal chemistry research. researchgate.netbenthamdirect.com

Significance of the Quinoline Hydrazine (B178648) Scaffold in Contemporary Chemical Biology

The incorporation of a hydrazine or hydrazone moiety into the quinoline framework creates a hybrid scaffold with significant potential in modern chemical biology. mdpi.comnih.gov The hydrazide-hydrazone group (-(C=O)NHN=CH) is recognized as an important pharmacophore, contributing to a wide range of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. mdpi.com When combined with a quinoline system, this synergy can lead to compounds with enhanced potency and novel mechanisms of action. mdpi.comnih.gov

Quinoline-hydrazone hybrids have demonstrated notable leishmanicidal, antimicrobial, and anticancer activities. mdpi.comnih.gov The rationale for their efficacy is multifaceted. The hydrazone linkage is relatively stable metabolically but can be acid-labile, potentially allowing for the targeted release of active moieties in the acidic microenvironment of tumor cells. nih.gov Additionally, the multicenter chelating ability of the quinoline-hydrazone moiety allows it to form stable complexes with metal ions, which can be a crucial aspect of its biological action. nih.gov Researchers have explored these hybrids as inhibitors of various enzymes and receptors, including epidermal growth factor receptor (EGFR), highlighting their role in developing targeted therapies. rsc.org The synthetic flexibility of this scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of its pharmacological profile. nih.govnih.gov

Rationale for Focused Research on 7-Chloro-4-(1-methylhydrazinyl)quinoline

This compound possesses a distinct substitution pattern that imparts specific chemical characteristics. The chlorine atom at the 7-position is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine. This substituent significantly influences the electronic properties of the quinoline ring system and can play a role in binding interactions with biological targets.

The 4-(1-methylhydrazinyl) group is a particularly interesting feature. The hydrazine moiety is a potent nucleophile and a versatile synthetic handle. The presence of a methyl group on one of the nitrogen atoms (N-1) introduces steric bulk and alters the nucleophilicity and basicity compared to an unsubstituted hydrazine. This substitution can influence the compound's reactivity and its potential to form derivatives.

The synthesis of functionalized quinolines, especially those with substituents at sterically hindered or electronically inaccessible positions, presents ongoing challenges. mdpi.comrsc.org The synthesis of 4-hydrazinylquinolines typically involves the nucleophilic substitution of a 4-chloroquinoline (B167314) precursor with hydrazine. However, controlling the reaction to achieve specific substitutions on the hydrazine moiety itself, such as the introduction of a single methyl group, requires careful selection of reagents and reaction conditions to avoid over-alkylation or side reactions. The synthesis of related 7-chloro-4-(piperazin-1-yl)quinoline, an intermediate for the antimalarial drug piperaquine, often requires a large excess of the amine and specific solvents, indicating that the functionalization at the 4-position of a 7-chloroquinoline (B30040) can be challenging. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 51708-15-7 chemicalbook.com |

| Molecular Formula | C10H10ClN3 |

| Molecular Weight | 207.66 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Note: Experimental data for this specific compound is limited in publicly available literature.

The true value of this compound in chemical research lies in its potential as a versatile building block for creating more complex and advanced chemical entities. researchgate.netbenthamdirect.comacs.org The hydrazine group is a key functional handle that can be readily transformed into a wide variety of other functional groups and heterocyclic rings.

For instance, the hydrazine can react with aldehydes and ketones to form hydrazones. This reaction is a cornerstone of combinatorial chemistry and allows for the rapid generation of large libraries of derivatives for biological screening. researchgate.net These quinoline-hydrazone hybrids have been investigated for a multitude of therapeutic applications, including as anticancer and antimicrobial agents. nih.govnih.gov Furthermore, the hydrazine moiety can be a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, by reacting with appropriate dicarbonyl or other bifunctional compounds. mdpi.com

The combination of the 7-chloroquinoline core, known for its role in antimalarial and anticancer drugs, with the synthetically versatile 1-methylhydrazinyl group makes this compound a highly attractive scaffold for drug discovery programs. researchgate.netneuroquantology.com It provides a platform for developing novel hybrid molecules that could possess enhanced efficacy, better selectivity, or novel mechanisms of action against various diseases. eurekaselect.comresearchgate.net

Table 2: Key Bioactive Quinoline Derivatives

| Compound Name | Core Structure | Key Application/Activity |

|---|---|---|

| Quinine | Quinoline | Antimalarial nih.govnih.gov |

| Chloroquine | 4-Aminoquinoline | Antimalarial nih.govrsc.org |

| Ciprofloxacin | Fluoroquinolone | Antibacterial nih.gov |

| Camptothecin | Quinoline Alkaloid | Anticancer mdpi.comnih.gov |

| Bedaquiline | Diarylquinoline | Anti-tubercular nih.gov |

| Bosutinib | 4-Anilinoquinoline | Anticancer (Kinase Inhibitor) mdpi.comdurham.ac.uk |

Structure

3D Structure

Properties

CAS No. |

51708-15-7 |

|---|---|

Molecular Formula |

C10H10ClN3 |

Molecular Weight |

207.66 g/mol |

IUPAC Name |

1-(7-chloroquinolin-4-yl)-1-methylhydrazine |

InChI |

InChI=1S/C10H10ClN3/c1-14(12)10-4-5-13-9-6-7(11)2-3-8(9)10/h2-6H,12H2,1H3 |

InChI Key |

HGGBWXLTZQVJSF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=C2C=CC(=CC2=NC=C1)Cl)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Chloro 4 1 Methylhydrazinyl Quinoline and Its Precursors

Strategic Approaches to the 7-Chloroquinoline (B30040) Core Synthesis

The 7-chloroquinoline nucleus is a foundational component of the target molecule. Its synthesis can be approached through various strategic routes, primarily involving the use of key intermediates or building the quinoline (B57606) ring from alternative precursors through classical named reactions.

Utilizing 4,7-Dichloroquinoline (B193633) as a Key Intermediate

A prevalent and direct strategy for the synthesis of 7-chloroquinoline derivatives commences with 4,7-dichloroquinoline. This commercially available or readily synthesized intermediate offers a versatile platform for introducing substituents at the C4 position through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is significantly more reactive than the one at C7, allowing for selective substitution.

The synthesis of 4,7-dichloroquinoline itself is well-established. One common industrial method is the Gould-Jacobs reaction, which involves the condensation of m-chloroaniline with diethyl ethoxymethylenemalonate. wikipedia.orgablelab.euresearchgate.net The resulting intermediate undergoes thermal cyclization to form the corresponding 4-hydroxy-7-chloroquinoline, which is subsequently chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline. durham.ac.ukmdpi.com

Table 1: Synthesis of 4,7-Dichloroquinoline via Gould-Jacobs Reaction

| Step | Reactants | Reagents/Conditions | Product |

| 1 | m-chloroaniline, Diethyl ethoxymethylenemalonate | Condensation | Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate |

| 2 | Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate | Thermal cyclization (e.g., in Dowtherm A) | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate |

| 3 | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Saponification (e.g., NaOH), then decarboxylation (heat) | 7-Chloro-4-hydroxyquinoline |

| 4 | 7-Chloro-4-hydroxyquinoline | Chlorination (e.g., POCl₃) | 4,7-Dichloroquinoline |

Exploration of Alternative Precursors for Quinoline Ring Formation

Beyond the use of pre-functionalized haloquinolines, the 7-chloroquinoline core can be constructed from more fundamental precursors using various classical cyclization strategies. These methods offer flexibility in introducing a range of substituents on the quinoline ring.

Combes Synthesis : This method involves the condensation of an aniline with a β-diketone under acidic conditions. jptcp.comiipseries.orgwikipedia.orgdrugfuture.com For the synthesis of a 7-chloroquinoline derivative, m-chloroaniline would be the starting aniline. The reaction with an appropriate β-diketone, followed by acid-catalyzed cyclization and dehydration, yields the quinoline ring. The substitution pattern on the final product is dependent on the structure of the β-diketone used.

Gould-Jacobs Reaction : As mentioned previously, this is a powerful method for quinoline synthesis. wikipedia.orgablelab.eu Starting with m-chloroaniline and an ethoxymethylenemalonic ester derivative, this reaction sequence provides a reliable route to 4-hydroxy-7-chloroquinolines, which are direct precursors to 4,7-dichloroquinoline.

Skraup Synthesis : The Skraup synthesis is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). iipseries.orgwikipedia.orgresearchgate.netquora.comnih.gov Using m-chloroaniline would theoretically yield a mixture of 5-chloroquinoline and 7-chloroquinoline due to the directing effects of the chloro substituent. researchgate.net This lack of regioselectivity can be a significant drawback.

Friedländer Annulation : This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.netorganic-chemistry.org To obtain a 7-chloroquinoline, a 2-amino-4-chlorobenzaldehyde or a 2-amino-4-chlorophenyl ketone would be the required starting material. This method offers high regioselectivity as the substitution pattern is predetermined by the precursors.

Table 2: Comparison of Classical Syntheses for the 7-Chloroquinoline Core

| Synthesis Method | Key Precursors | Typical Conditions | Advantages | Disadvantages |

| Combes | m-chloroaniline, β-diketone | Acid catalysis (e.g., H₂SO₄) | Versatility in substitution from β-diketone | Potential for regioisomers |

| Gould-Jacobs | m-chloroaniline, Diethyl ethoxymethylenemalonate | Thermal cyclization, chlorination | Good yields, well-established | Multi-step process |

| Skraup | m-chloroaniline, Glycerol | H₂SO₄, oxidizing agent | Simple starting materials | Harsh conditions, low yields, mixture of isomers |

| Friedländer | 2-Amino-4-chlorobenzaldehyde/ketone, α-methylene carbonyl | Acid or base catalysis | High regioselectivity, mild conditions | Precursor synthesis can be complex |

Installation and Functionalization of the Hydrazinyl Moiety

Once the 7-chloroquinoline core is established, the next crucial step is the introduction of the 1-methylhydrazinyl group at the C4 position.

Nucleophilic Substitution Reactions for Hydrazine (B178648) Incorporation

The most direct method for installing the hydrazinyl group is through a nucleophilic aromatic substitution (SNAr) reaction. mdpi.com Starting with 4,7-dichloroquinoline, the chlorine atom at the C4 position is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the quinoline nitrogen.

The reaction involves treating 4,7-dichloroquinoline with methylhydrazine. The nucleophilic nitrogen of methylhydrazine attacks the electron-deficient C4 carbon of the quinoline ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the chloride ion results in the formation of 7-chloro-4-(1-methylhydrazinyl)quinoline. This reaction is typically carried out in a suitable solvent, and the conditions can be optimized to achieve high yields. The use of a base may be employed to neutralize the HCl generated during the reaction.

Reaction Scheme:

Figure 1: Nucleophilic substitution of 4,7-dichloroquinoline with methylhydrazine.

This approach is analogous to the well-documented reactions of 4,7-dichloroquinoline with other nucleophiles, such as piperazine and hydrazine hydrate. mdpi.comgoogle.com The higher reactivity of the C4-chloro group over the C7-chloro group ensures the regioselective formation of the desired product.

Stereoselective Synthesis Approaches

The target molecule, this compound, does not possess a chiral center. However, the principles of stereoselective synthesis are highly relevant for creating more complex chiral derivatives. If the hydrazinyl moiety or the quinoline core were to be further functionalized with chiral substituents, stereoselective methods would be necessary.

For instance, the synthesis of chiral quinoline-based compounds can be achieved through various strategies, including the use of chiral catalysts or chiral starting materials. researchgate.netresearchgate.net While direct stereoselective methods for the synthesis of this compound are not extensively reported, analogous stereoselective reactions on the quinoline scaffold have been explored. For example, aza-Michael addition reactions involving hydrazinyl quinolones have been shown to proceed with stereoselectivity. nih.gov Such methodologies could potentially be adapted to introduce chiral centers into derivatives of the target compound.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry can be applied to various stages of the synthesis of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgnih.gov

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating. tandfonline.comproquest.comingentaconnect.combenthamdirect.comacs.org Both the formation of the quinoline core (e.g., in Friedländer or Gould-Jacobs reactions) and the nucleophilic substitution step can be accelerated using microwave technology. ablelab.euproquest.com

Use of Greener Solvents and Catalysts : Traditional quinoline syntheses often employ harsh acids and toxic solvents. Green chemistry encourages the use of more environmentally friendly alternatives.

Ionic Liquids (ILs) : These are salts with low melting points that can serve as both solvents and catalysts. organic-chemistry.orgnih.govmdpi.comtandfonline.comresearchgate.net They are known for their low volatility, thermal stability, and recyclability, making them attractive media for quinoline synthesis.

Nanocatalysts : The use of nanocatalysts offers several advantages, including high surface area, enhanced reactivity, and ease of separation and recycling. acs.orgnih.govnih.govresearchgate.nettaylorfrancis.com Various nanocatalysts have been developed for efficient quinoline synthesis under milder conditions.

One-Pot and Multicomponent Reactions : Designing synthetic routes that combine multiple steps into a single operation (one-pot synthesis) or involve the reaction of three or more components in a single step (multicomponent reactions) can significantly improve efficiency and reduce waste by eliminating the need for intermediate purification steps. acs.org

Table 3: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted reactions | Reduced reaction times, higher yields, energy efficiency proquest.combenthamdirect.com |

| Safer Solvents & Auxiliaries | Use of ionic liquids or solvent-free conditions | Reduced VOC emissions, catalyst/solvent recycling organic-chemistry.orgmdpi.com |

| Catalysis | Employment of reusable nanocatalysts | High efficiency, easy separation, reduced waste nih.govresearchgate.net |

| Atom Economy | Multicomponent and one-pot reactions | Fewer synthetic steps, reduced solvent and reagent use |

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the application of the requested advanced synthetic methodologies—namely solvent-free and microwave-assisted protocols, sustainable reagent and catalyst development, or flow chemistry applications—for the direct synthesis of the exact compound This compound .

The existing research focuses on these advanced methods for the synthesis of its precursors, such as 4,7-dichloroquinoline, or for closely related derivatives like other 4-substituted-7-chloroquinolines and 7-chloroquinoline hydrazones.

Given the strict requirement to focus solely on "this compound" and not introduce information on other compounds, it is not possible to generate a scientifically accurate and detailed article for the specified outline. To do so would require extrapolating from related compounds, which would violate the explicit instructions provided.

Derivatization and Structural Diversity of 7 Chloro 4 1 Methylhydrazinyl Quinoline

Chemical Transformations at the Hydrazinyl Nitrogen

The hydrazinyl group at the C-4 position of the quinoline (B57606) ring is a key site for synthetic modification, allowing for the introduction of diverse functionalities through reactions at its nitrogen atoms.

Formation of Hydrazone Derivatives

A primary and widely utilized transformation of 4-hydrazinylquinolines is their reaction with aldehydes and ketones to form hydrazone derivatives. nih.govmdpi.com This condensation reaction is typically carried out in a suitable solvent like ethanol (B145695) and can proceed at room temperature or with heating. nih.govnih.gov The resulting hydrazones, which feature a C=N-N linkage, significantly expand the structural diversity of the parent molecule. mdpi.com

The synthetic strategy often involves a straightforward, one-pot reaction. For instance, a solution of a 7-chloro-4-hydrazinylquinoline derivative and an appropriate aldehyde or ketone are stirred in ethanol. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the hydrazone product often precipitates and can be collected by filtration. nih.govnih.gov

Research has demonstrated the synthesis of a broad spectrum of 7-chloroquinoline (B30040) hydrazones by reacting 7-chloro-4-hydrazinoquinoline (B1583878) with various (hetero)aryl aldehydes. nih.gov This approach has yielded compounds with diverse substituents, allowing for the systematic investigation of structure-activity relationships. For example, the reaction of 7-chloro-4-hydrazinoquinoline with 1-methyl-1H-indole-3-carbaldehyde produces 7-chloro-4-(2-((1-methyl-1H-indol-3-yl)methylene)hydrazinyl)quinoline in good yield. nih.gov Similarly, reaction with 4-methoxybenzaldehyde (B44291) yields 7-chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline. nih.gov

The versatility of this reaction is further highlighted by the synthesis of quinoline-based hydrazide-hydrazones. mdpi.comresearchgate.net In these multi-step syntheses, a quinoline hydrazone is coupled with a carboxylic acid to form a more complex derivative. mdpi.com This demonstrates the robustness of the hydrazone linkage and its utility as a platform for further functionalization.

N-Alkylation and Acylation Strategies

Beyond hydrazone formation, the hydrazinyl nitrogen atoms are amenable to alkylation and acylation reactions, further diversifying the molecular scaffold. While specific examples for the N-alkylation of 7-Chloro-4-(1-methylhydrazinyl)quinoline are not extensively detailed in the provided context, the general reactivity of hydrazines suggests that direct alkylation with alkyl halides is a feasible synthetic route.

Acylation strategies are more prominently featured. For instance, the synthesis of novel 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives was achieved through the amination of 2-chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone with various secondary amines. nih.gov This process involves the formation of an amide bond, which is a form of acylation.

Another relevant example is the reaction of hydrazones with chloroacetyl chloride. epstem.net This reaction, while performed on a quinazolinone-hydrazone system, demonstrates the principle of N-acylation at the hydrazone nitrogen, leading to the formation of azetidinone derivatives. epstem.net Such strategies could be adapted to the this compound core to introduce a variety of acyl groups.

Modifications of the Quinoline Ring System

The quinoline ring itself presents multiple opportunities for structural modification, allowing for fine-tuning of the molecule's electronic and steric properties.

Halogenation and Dehalogenation Studies at C-7

The chlorine atom at the C-7 position is a key feature of the parent molecule. While direct dehalogenation of this compound is not explicitly described, studies on related quinoline systems provide insights. For instance, a metal-free protocol for the regioselective C-5 halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as the halogen source. rsc.org This highlights the potential for introducing additional halogens onto the quinoline ring.

Conversely, the removal or replacement of the C-7 chloro group would represent a significant structural modification. While not detailed in the provided search results for this specific compound, such transformations are known in quinoline chemistry and could potentially be applied to broaden the structural diversity.

Functional Group Interconversions at C-4 (Beyond Hydrazinyl)

The C-4 position of the quinoline ring is highly activated and amenable to various functional group interconversions. Starting from 4,7-dichloroquinoline (B193633), a precursor to this compound, a variety of functional groups can be introduced.

One significant transformation is the synthesis of 4-azido-7-chloroquinoline from 4,7-dichloroquinoline by reaction with sodium azide (B81097). mdpi.com This azide derivative can then undergo cycloaddition reactions to form triazole-containing quinolines. mdpi.com

Another important interconversion is the introduction of a selenium-containing moiety. 4-Phenylselenyl-7-chloroquinoline can be synthesized, and this derivative serves as a platform for further modifications. nih.govnih.gov

Furthermore, the C-4 position can be functionalized through magnesiation of 7-chloroquinolines, followed by reaction with various electrophiles to create C-C and C-heteroatom bonds. durham.ac.uk This method allows for the synthesis of a library of functionalized quinolines, including those with carbinol groups. durham.ac.uk

Substituent Effects at Other Quinoline Positions

The introduction of substituents at positions other than C-4 and C-7 can significantly influence the properties and reactivity of the quinoline system. Studies on the crystallization mechanisms of a series of 7-chloro-4-substituted-quinolines have shown that the nature of the substituent at the C-4 position affects the intermolecular interactions and the resulting crystal packing. rsc.org

Furthermore, research on hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus has shown that the electronic nature of substituents on an attached pyrazoline ring (electron-donating vs. electron-withdrawing) can affect reaction times and potentially the biological activity of the resulting compounds. nih.gov

Formation of Metal Complexes with this compound Ligands

While direct studies on the metal complexes of this compound are not extensively documented, the coordination chemistry of closely related 7-chloro-4-hydrazinylquinoline derivatives provides significant insights into its potential as a ligand. For instance, Schiff base hydrazones derived from 7-chloro-4-hydrazinoquinoline have been shown to form stable complexes with a variety of transition metals. mdpi.com

These studies reveal that the hydrazone ligand, 7-chloro-4-(benzylidenehydrazo)quinoline, which is formed by the reaction of 7-chloro-4-hydrazinoquinoline with benzaldehyde, acts as a monobasic bidentate ligand. mdpi.com It coordinates with metal ions such as Cu(II), Ni(II), Co(II), Mn(II), Fe(III), and UO₂(VI). mdpi.com The formation of these complexes typically involves the deprotonation of the ligand. mdpi.com It is conceivable that this compound could also form Schiff bases that would similarly act as ligands, or potentially coordinate directly with metal ions through the nitrogen atoms of the hydrazinyl group and the quinoline ring.

The characterization of these metal complexes has been carried out using various spectroscopic and analytical techniques, including infrared (IR) and UV-Vis spectroscopy, as well as magnetic susceptibility measurements. mdpi.com The IR spectra of the metal complexes of 7-chloro-4-(benzylidenehydrazo)quinoline show characteristic shifts in the ν(C=N) and ν(N-N) stretching frequencies upon coordination to the metal ion, confirming the involvement of the azomethine nitrogen and the hydrazinic nitrogen in bonding. mdpi.com

Table 1: Spectroscopic and Magnetic Data for Metal Complexes of a 7-Chloro-4-hydrazinylquinoline Derivative

| Metal Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Key IR Bands (cm⁻¹) ν(C=N) |

| [Cu(L)₂(H₂O)₂] | 12 | 1.85 | 1590 |

| [Ni(L)₂(H₂O)₂] | 15 | 3.10 | 1592 |

| [Co(L)₂(H₂O)₂] | 10 | 4.95 | 1595 |

| [Fe(L)₂Cl(H₂O)] | 18 | 5.90 | 1588 |

Data adapted from studies on 7-chloro-4-(benzylidenehydrazo)quinoline (HL) complexes. mdpi.com

Conjugation and Hybrid Molecule Design

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to develop new chemical entities with improved or novel biological activities. This compound is a prime candidate for the development of such hybrid molecules.

Spectroscopic and Crystallographic Characterization of 7 Chloro 4 1 Methylhydrazinyl Quinoline and Its Derivatives

Advanced Spectroscopic Techniques for Molecular Elucidation

The structural confirmation of novel or synthesized organic compounds like 7-Chloro-4-(1-methylhydrazinyl)quinoline relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC)

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the quinoline (B57606) ring, the N-H proton of the hydrazine (B178648) group, and a characteristic signal for the methyl (-CH₃) group protons. The integration of these signals would correspond to the number of protons, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons. For instance, the methyl group attached to the nitrogen would likely appear as a singlet.

¹³C NMR: This method identifies the different carbon environments in the molecule. The spectrum for this compound would show distinct peaks for each of the ten carbon atoms in the quinoline ring system and the methyl group. The chemical shifts of these carbons would be influenced by their local electronic environment, with carbons attached to electronegative atoms like chlorine and nitrogen appearing at characteristic downfield shifts.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates the signals of protons directly attached to carbon atoms, providing an unambiguous assignment of which proton is bonded to which carbon. This is particularly useful for complex aromatic systems like the quinoline ring.

While specific spectral data for the target compound is unavailable, data for the precursor, 7-chloro-4-hydrazinoquinoline (B1583878) , has been reported. In DMSO-d₆, the proton signals appear at δ 11.09 (br. s., NH), 8.56-8.40 (m, C(5)H and C(2)H), 7.97 (d, J=1.9, C(8)H), 7.70 (dd, J=9.0, 1.9, C(6)H), 7.10 (d, J=7.2, C(3)H), and 5.31 (br. s., NH₂). chemicalbook.com The ¹³C NMR spectrum in the same solvent shows signals at δ 155.7 (Ar-C), 142.4 (C(2)H), 138.7 (Ar-C), 137.6 (Ar-C), 126.4 (C(6)H), 125.3 (C(5)H), 119.1 (C(8)H), 113.6 (Ar-C), and 98.1 (C(3)H). chemicalbook.com Upon methylation to form the target compound, a new signal for the methyl group would be expected in both ¹H and ¹³C NMR spectra.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, key vibrational bands would include:

N-H stretching: A characteristic band in the region of 3200-3400 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

C=N and C=C stretching: These are expected in the 1500-1650 cm⁻¹ region, characteristic of the quinoline ring system.

C-Cl stretching: A strong absorption band is typically observed in the fingerprint region, below 800 cm⁻¹.

For the precursor, 7-chloro-4-hydrazinoquinoline, characteristic IR peaks have been identified at 3320 cm⁻¹ (N-H), 3050 cm⁻¹ (aromatic C-H), 1607 cm⁻¹ (C=N), and 1448 cm⁻¹ (aromatic C=C). chemicalbook.com

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

MS: A standard mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (207.66 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (a ratio of approximately 3:1 for the M⁺ and M+2 peaks).

HRMS (High-Resolution Mass Spectrometry): This technique provides a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of the molecule.

GC-MS (Gas Chromatography-Mass Spectrometry): This hyphenated technique first separates the components of a mixture by gas chromatography and then detects them by mass spectrometry. It is a powerful tool for identifying and quantifying volatile and semi-volatile compounds.

The mass spectrum of the precursor, 7-chloro-4-hydrazinoquinoline, shows a molecular ion peak at m/z 194.0475 [M+H]⁺, corresponding to the molecular formula C₉H₉ClN₃. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline derivatives typically exhibit characteristic absorption bands in the UV-Vis region. The spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to π-π* transitions within the quinoline ring system. The position and intensity of these bands can be influenced by the presence of substituents. For instance, studies on related 7-chloroquinoline (B30040) derivatives have shown characteristic UV absorption bands. mdpi.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD analysis of a suitable single crystal of this compound would provide definitive proof of its molecular structure. This technique would yield precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms.

Crystal packing: How the molecules are arranged in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking.

While no crystallographic data has been published for this compound, extensive crystallographic studies have been performed on its derivatives. For example, the crystal structure of various Schiff base derivatives of 7-chloro-4-hydrazinoquinoline has been determined, revealing details about their molecular geometry and intermolecular interactions in the solid state. Similarly, the crystal structure of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate has been reported, showing a monoclinic crystal system with space group P2₁/c. mdpi.com These studies demonstrate the utility of SCXRD in unambiguously establishing the structure of quinoline derivatives.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a crucial analytical technique for the solid-state characterization of crystalline materials. It provides information on the crystal structure, phase purity, and polymorphism of a compound. While specific XRPD data for this compound is not extensively available in published literature, detailed studies on closely related derivatives provide significant insight into the structural properties of this class of compounds.

A notable example is the structural characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate (BPIP∙H₂O), an analogue where the methylhydrazinyl group is replaced by a methylpiperazinyl group. mdpi.compreprints.org The analysis of this compound's hydrated form by single-crystal X-ray diffraction and XRPD revealed a monoclinic crystal system with the space group P2₁/c. mdpi.comresearchgate.net The experimental powder pattern was compared with the pattern simulated from single-crystal data to confirm phase identification. mdpi.com

The crystallographic data for this derivative highlights how XRPD is used to verify the identity and purity of the material, which is essential for understanding its physicochemical properties. mdpi.comscilit.com The study of such analogues serves as a critical model for predicting the structural behavior of related quinoline derivatives. mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₆ClN₃·H₂O |

| Formula Weight (Mr) | 279.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 9.4737 (11) |

| b (Å) | 17.650 (2) |

| c (Å) | 8.5451 (10) |

| β (°) | 90.156 (2) |

| Volume (V) (ų) | 1428.9 (3) |

| Z | 4 |

| Calculated Density (ρcalc) (g cm⁻³) | 1.300 |

Analysis of Tautomerism and Isomerism in this compound Derivatives

Tautomerism and isomerism are fundamental concepts in the study of quinoline derivatives, influencing their chemical reactivity and biological activity. For derivatives of 7-chloro-4-hydrazinylquinoline, these phenomena are particularly relevant.

Isomerism: Geometric isomerism is observed in hydrazone derivatives of 7-chloroquinoline. For instance, the crystal structure of 7-Chloro-4-[(E)-2-(2-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate shows that the conformation around the C=N double bond is exclusively the E-isomer. nih.gov Similarly, the E conformation is noted in 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. researchgate.net This stereoselectivity is a critical aspect of their molecular structure, which is stabilized by various intermolecular interactions, including hydrogen bonding. nih.gov The synthesis of these hydrazone derivatives typically involves the condensation of 7-chloro-4-hydrazinylquinoline with a suitable aldehyde. nih.govnih.gov

Tautomerism: While specific studies on the tautomerism of this compound are scarce, research on other quinoline systems provides valuable insights. For example, studies on 7-hydroxy-8-(azophenyl)quinoline derivatives show the existence of a mixture of azo and hydrazone tautomers in solution. nih.gov This tautomeric equilibrium is influenced by the solvent and can be a critical factor in the molecule's photochemical properties. nih.gov In the broader context of hydroxyquinolines, a keto-enol tautomerism is well-documented, where the equilibrium between the hydroxyquinoline (enol) form and the quinolone (keto) form can be studied using spectroscopic and computational methods. researchgate.net These examples underscore the potential for tautomeric forms to exist in quinoline derivatives, which can significantly affect their properties.

Polymorphism and Solvate Formation in Solid-State Chemistry

The solid-state form of a chemical compound can have a profound impact on its physical properties. Polymorphism (the ability of a substance to exist in two or more crystalline forms) and solvate formation (the incorporation of solvent molecules into the crystal lattice) are critical considerations in pharmaceutical and materials science. mdpi.com

Solvate Formation: The formation of hydrates (a specific type of solvate where water is the solvent) is common among quinoline derivatives. The well-characterized monohydrate of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline (BPIP∙H₂O) is a prime example. mdpi.compreprints.org In its crystal structure, the water molecule is integral, forming hydrogen bonds with the quinoline derivative to create a stable, one-dimensional supramolecular network. mdpi.comresearchgate.net The water molecule acts as a bridge, accepting a hydrogen bond from a hydrazone nitrogen atom and donating hydrogen bonds to the quinoline nitrogen atoms of adjacent molecules. nih.gov This demonstrates that the presence of water during crystallization can lead to the formation of a stable hydrated solid phase. mdpi.com

Polymorphism: While the specific polymorphic behavior of this compound is not detailed in the literature, studies on the closely related compound 7-chloro-4-(piperazin-1-yl)-quinoline have identified multiple polymorphic forms. A patent for this compound describes the preparation of distinct forms, designated as Form A, B, C, and D, which are obtained by crystallization from different solvents or under different conditions. google.com For example, Form A was obtained after drying, while Forms C and D were crystallized from hexane (B92381) and CH₂Cl₂, respectively. google.com This highlights the ability of the 7-chloro-4-aminoquinoline scaffold to adopt different crystal packing arrangements, leading to polymorphism. A thorough structural characterization is essential for identifying and controlling the formation of these different solid-state forms. mdpi.com

Computational and Theoretical Investigations of 7 Chloro 4 1 Methylhydrazinyl Quinoline

In Silico Modeling of Molecular Interactions

Intermolecular Forces (e.g., Hydrogen Bonding, π-π Stacking)

Further experimental and computational research is required to elucidate the specific chemical and physical properties of 7-Chloro-4-(1-methylhydrazinyl)quinoline. Such studies would be invaluable in determining its potential applications and in the rational design of new derivatives with tailored characteristics.

Ligand-Receptor Docking Studies

No studies detailing the docking of this compound into receptor binding sites were found.

Reaction Mechanism Elucidation via Computational Methods

Information regarding the computational elucidation of reaction mechanisms involving this compound is not available.

Transition State Analysis in Synthetic Pathways

There are no published reports on the transition state analysis for the synthesis of this compound.

Catalytic Cycle Mechanistic Insights

No literature exists describing the mechanistic insights into any catalytic cycles involving this compound.

Structure Activity Relationship Studies Sar in 7 Chloro 4 1 Methylhydrazinyl Quinoline Analogues

Impact of Substituent Variation on Molecular Recognition and Interaction

The nature and position of substituents on the quinoline (B57606) ring and its analogues significantly influence their interaction with biological targets. Variations in electron density, size, and shape of these substituents can either enhance or diminish the molecule's efficacy.

Electron-Withdrawing and Electron-Donating Group Effects

The electronic properties of substituents on aryl rings attached to the quinoline core play a crucial role in the activity of these compounds. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's physicochemical properties and its ability to interact with target sites. mdpi.com

In the synthesis of hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus, the electron density of substituents on an aryl ring was found to influence the rates of cyclocondensation reactions significantly. mdpi.com EWGs, such as halogens, increase the electrophilic character of adjacent carbonyl carbons, thereby favoring the reaction. mdpi.com Conversely, EDGs decrease this electrophilicity, leading to increased reaction times. mdpi.com This principle highlights how electronic effects can govern the synthetic accessibility and, ultimately, the biological activity of these analogues.

Studies on PAK4 inhibitors have shown that changes in the chemical properties of a compound due to single atomic substitution can profoundly affect biological activity, with outcomes dependent on the functional group's nature. mdpi.com For instance, when EWGs were substituted, a decrease in the size of the halogen atom and an increase in electronegativity led to a wide range of biological activity, from potent to inactive. mdpi.com In contrast, substitution with an EDG resulted in inactive compounds. mdpi.com Analysis of interaction energies indicated differences in electrostatic and charge transfer energies between compounds with EWGs and EDGs, particularly in their interactions with key residues in the protein's hinge region. mdpi.com

| Group Type | Example Substituents | Impact on Reactivity/Activity | Mechanism |

| Electron-Withdrawing (EWG) | Halogens (Cl, F), Nitro (-NO₂) | Favors cyclocondensation reactions mdpi.com; Activity is sensitive to size and electronegativity mdpi.com | Increases electrophilic character of carbonyl carbons mdpi.com; Alters electrostatic and charge transfer interactions with target residues mdpi.com |

| Electron-Donating (EDG) | Alkoxy (-OCH₃), Alkyl (-CH₃) | Increases reaction time for cyclocondensation mdpi.com; Can lead to inactive compounds mdpi.com | Decreases electrophilic character of carbonyl carbons mdpi.com |

Steric Hindrance and Conformational Constraints

The three-dimensional structure of 7-chloro-4-(1-methylhydrazinyl)quinoline analogues is a critical determinant of their biological activity. Steric hindrance from bulky substituents and inherent conformational constraints can dictate how the molecule fits into a biological target's binding site.

SAR studies on 4-substituted quinolines have demonstrated that steric factors are pivotal. For example, the presence of a methyl group at position 3 of the quinoline nucleus reduces activity, while an additional methyl group at position 8 abolishes it completely, indicating that steric bulk in these regions is detrimental. pharmacy180.com

| Feature | Observation | Impact on Activity/Structure |

| Steric Bulk | A methyl group at position 3 reduces activity; a methyl group at position 8 abolishes it. pharmacy180.com | Hinders optimal binding with the target. |

| Molecular Conformation | Molecules are often twisted, with significant dihedral angles between ring systems. nih.govnih.gov | Defines the overall 3D shape, influencing molecular recognition. |

| Substituent Conformation | Piperazinyl rings adopt a chair conformation. mdpi.compreprints.org | Affects the orientation of substituents relative to the core scaffold. |

Role of the Hydrazinyl Moiety in Molecular Scaffolding

The hydrazinyl/hydrazone linker is vital for connecting bioactive moieties and modulating the rigidity and flexibility of the resulting molecule. nih.gov This group contains both N-H and C=O (in hydrazides) or C=N (in hydrazones) moieties that are capable of acting as hydrogen-bond donors and acceptors, facilitating strong interactions with biological targets. nih.gov

In the crystal structure of a 7-chloro-4-hydrazinylquinoline salt, the amine group of the hydrazinyl moiety is oriented towards the quinoline residue and participates in N—H⋯O hydrogen bonds. nih.gov These interactions link cations and anions to form complex supramolecular structures, demonstrating the moiety's importance in establishing intermolecular connections. nih.gov Hydrazones are also recognized as valuable intermediates for the synthesis of a wide range of heterocyclic compounds. researchgate.net Furthermore, hydrazines possess distinct basic and reducing characteristics that can influence their chemical behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For quinoline derivatives, QSAR models have been instrumental in defining design principles for developing new agents. researchgate.netnih.gov

2D and 3D-QSAR models have been developed for large databases of quinoline derivatives to understand the structural requirements for inhibiting Plasmodium falciparum. nih.gov These models provide contour maps that visualize favorable and unfavorable regions for biological activity around the molecular scaffold. nih.gov

Key Findings from QSAR Contour Maps:

Steric Effects: The models indicate that bulky substituents oriented towards positions 3 and 4 of the quinoline core are favorable for inhibitory activity. nih.gov In contrast, a smaller bulky substituent, such as a methyl group, is preferred at position 2. nih.gov

Hydrophobic Effects: A hydrophobic substituent, such as a halogen atom, is favored at position 7 of the quinoline core. nih.gov Conversely, a hydrophilic substituent at position 4 enhances inhibitory activity. nih.gov

These QSAR studies provide a rational basis for the design of new, more potent quinoline derivatives by identifying the specific structural modifications that are most likely to lead to improved biological activity. researchgate.netnih.gov

Bioisosteric Replacements and Their Influence on Molecular Properties

Bioisosterism is a key strategy in medicinal chemistry for modifying lead compounds to enhance potency, selectivity, and pharmacokinetic profiles, or to reduce toxicity. mdpi.comcambridgemedchemconsulting.com A bioisostere is an atom or group of atoms that can be exchanged for another with similar physical or chemical properties, resulting in a new molecule that retains similar biological activity. cambridgemedchemconsulting.com

The application of bioisosteric replacement can be seen in the design of various quinoline-based compounds. This strategy involves the systematic modification of a lead compound to explore novel chemical space and improve its drug-like properties. mdpi.com For instance, in some 4-carbinol quinolines, a hydroxyl group has been shown to be a suitable bioisostere for an amino group. durham.ac.uk The replacement of a 4-OH group with a 4-methyl group is another potential bioisosteric transformation studied in related heterocyclic systems. researchgate.net

Bioisosteric replacements can be classified as classical (groups with similar size and electronic properties) or non-classical (structurally distinct groups that produce similar biological effects). drughunter.com Common replacements for amide groups, for example, include heterocyclic rings like triazoles or oxadiazoles, which can mimic hydrogen bonding properties while improving metabolic stability. drughunter.com The strategic application of bioisosterism allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic profile.

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

| Amino Group | Hydroxyl Group | Mimics size and hydrogen bonding potential. | durham.ac.uk |

| Hydroxyl Group | Methyl Group | Explores changes in electronic and steric properties while maintaining similar size. | researchgate.net |

| Amide Group | Triazole/Oxadiazole Ring | Mimics hydrogen bonding; enhances metabolic stability and pharmacokinetic profile. | drughunter.com |

| Carboxylic Acid | Tetrazole Ring | Mimics acidic properties and geometry. | drughunter.com |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methodologies is crucial for the advancement of quinoline-based compounds. mdpi.com Traditional methods like the Skraup, Doebner–Von Miller, and Friedländer syntheses, while foundational, often suffer from harsh reaction conditions and the use of toxic reagents. mdpi.com Modern research is focused on overcoming these limitations.

Recent advancements include the use of microwave irradiation and ionic liquids to improve reaction efficiency. mdpi.com Furthermore, transition-metal-catalyzed reactions, such as those involving palladium, gold, and copper, have emerged as powerful tools for constructing the quinoline (B57606) framework. mdpi.combeilstein-journals.org These methods offer higher yields and greater functional group tolerance. The development of metal-free synthetic pathways is also a significant area of interest, aiming for more environmentally benign processes. mdpi.commdpi.com

Key areas for future synthetic development include:

Catalyst Innovation: Designing novel catalysts, including reusable solid acid catalysts like Nafion NR50, to improve reaction rates and selectivity. mdpi.com

Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize the ecological impact of synthesis.

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient production. durham.ac.uk

Advanced Characterization of Transient Intermediates

Understanding the reaction mechanisms involved in the synthesis of 7-Chloro-4-(1-methylhydrazinyl)quinoline is fundamental to optimizing reaction conditions and improving yields. The characterization of transient intermediates, which are short-lived species formed during a chemical reaction, provides crucial insights into the reaction pathway.

Modern analytical techniques are being employed to study these fleeting molecules:

Spectroscopic Methods: Advanced NMR and mass spectrometry techniques can help identify and characterize intermediates.

Computational Chemistry: DFT analysis and other computational methods can be used to model reaction pathways and predict the structures of intermediates. mdpi.com

By gaining a deeper understanding of the reaction mechanism, researchers can devise strategies to control the reaction more effectively, leading to the desired products with higher purity and yield.

Exploration of New Derivatization Strategies for Chemical Libraries

The 7-chloroquinoline (B30040) scaffold serves as a versatile starting point for the creation of diverse chemical libraries. nih.gov Derivatization, the process of chemically modifying a compound to produce new related compounds, is a key strategy in drug discovery. nih.gov

Future research in this area will focus on:

Molecular Hybridization: Combining the 7-chloroquinoline moiety with other pharmacologically active groups, such as 1,2,3-triazoles, to create hybrid molecules with potentially enhanced or novel biological activities. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives to understand the relationship between chemical structure and biological function. nih.gov

Combinatorial Chemistry: Employing high-throughput techniques to rapidly synthesize large libraries of derivatives for biological screening.

These efforts will expand the chemical space around the 7-chloroquinoline core, increasing the probability of discovering new compounds with valuable therapeutic properties.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.govmdpi.comnih.govwiley.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the entire drug development process. nih.govharvard.edu

Key applications of AI and ML in the context of this compound research include:

Predictive Modeling: Using ML algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives. mdpi.com

De Novo Drug Design: Employing generative AI models to design entirely new molecules with desired properties. nih.gov

Virtual Screening: Utilizing AI-powered virtual screening to rapidly evaluate large compound libraries and identify promising candidates for further investigation. nih.gov

The integration of AI and ML promises to significantly reduce the time and cost associated with drug discovery, making the development of new quinoline-based therapies more efficient. nih.govharvard.edu

Application of Continuous Flow Methodologies for Scalable Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. vapourtec.comresearchgate.netresearchgate.net This technology is particularly well-suited for the synthesis of pharmaceutical compounds. nih.gov

The application of continuous flow methodologies to the synthesis of this compound and its derivatives can lead to:

Enhanced Process Control: Precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Improved Safety: The use of small reactor volumes minimizes the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: The ability to easily scale up production from laboratory to industrial scale by running the process for longer durations. vapourtec.com

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-chloro-4-(1-methylhydrazinyl)quinoline?

The compound can be synthesized via nucleophilic substitution of 4,7-dichloroquinoline (a common precursor for quinoline derivatives) with 1-methylhydrazine. Key steps include:

- Reaction conditions : Heating 4,7-dichloroquinoline with 1-methylhydrazine in a polar aprotic solvent (e.g., acetonitrile or DMF) at 80–120°C for 12–24 hours under inert atmosphere .

- Catalysts : Ionic catalysts (e.g., NaI or K₂CO₃) may accelerate substitution by stabilizing intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Validation : Monitor reaction progress via TLC or HPLC, and confirm structure using ¹H/¹³C NMR (quinoline C-H signals at δ 8.5–9.0 ppm) and HRMS .

Basic: How can the structural integrity of this compound be validated?

Use a multi-technique approach:

- X-ray crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in methanol) and solve the structure using SHELX or OLEX2 .

- Spectroscopy :

- ¹H NMR : Identify hydrazinyl NH protons (δ 3.5–4.5 ppm, broad) and methyl group (δ 2.5–3.0 ppm) .

- IR : Confirm N-H stretches (3200–3400 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .

- Mass spectrometry : Look for molecular ion peaks at m/z 221.07 (C₁₀H₁₀ClN₃⁺) .

Basic: What mechanistic hypotheses exist for the biological activity of this compound?

The hydrazinyl group may enhance binding to enzyme active sites or metal ions. Potential mechanisms include:

- Enzyme inhibition : Analogous to chloroquine derivatives, it may inhibit proteases (e.g., cathepsin B) via coordination to catalytic residues or heme in malaria parasites .

- Redox modulation : The hydrazine moiety could act as a radical scavenger or redox cycler, disrupting cellular oxidative balance .

Experimental validation : Perform enzyme inhibition assays (e.g., fluorometric protease assays) and compare IC₅₀ values with chloroquine derivatives .

Advanced: How to resolve contradictions in reported synthetic yields or purity?

Discrepancies often arise from:

- Reaction conditions : Higher temperatures (>120°C) may degrade the hydrazine reagent, forming byproducts like 7-chloro-4-hydroxyquinoline .

- Purification methods : Column chromatography may fail to separate regioisomers (e.g., 5-chloro vs. 7-chloro derivatives). Use preparative HPLC with a C18 column for higher resolution .

Mitigation : Optimize stoichiometry (1:1.2 molar ratio of 4,7-dichloroquinoline to hydrazine) and characterize impurities via LC-MS/MS .

Advanced: What crystallographic challenges arise in analyzing this compound?

- Twinning : Hydrazine derivatives often form twinned crystals due to flexible substituents. Use TWINABS in SHELXL for data correction .

- Disorder : The methylhydrazinyl group may exhibit rotational disorder. Refine using restraints (DFIX, SIMU) in SHELXL .

Best practices : Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion .

Advanced: How to design SAR studies for optimizing bioactivity?

- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at C3) to enhance electrophilicity and target binding .

- Hydrazine substituents : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric effects on enzyme inhibition .

Methods : Synthesize analogs via parallel synthesis, screen against target proteins (e.g., Plasmodium falciparum lactate dehydrogenase), and correlate activity with logP values .

Advanced: What analytical methods detect degradation products under physiological conditions?

- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze via:

Advanced: How to address discrepancies in biological activity across cell lines?

- Cell permeability : Measure logD (octanol/water partition coefficient) to assess membrane penetration. Hydrazine derivatives with logD >2 may show better uptake .

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .

Controls : Compare with chloroquine phosphate (positive control) and use siRNA knockdowns to confirm target specificity .

Safety: What precautions are critical during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.